(4-Bromo-2-chlorophenyl)methanamine hydrochloride

Catalog No.
S988903
CAS No.
874482-96-9
M.F
C7H8BrCl2N
M. Wt
256.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-2-chlorophenyl)methanamine hydrochloride

CAS Number

874482-96-9

Product Name

(4-Bromo-2-chlorophenyl)methanamine hydrochloride

IUPAC Name

(4-bromo-2-chlorophenyl)methanamine;hydrochloride

Molecular Formula

C7H8BrCl2N

Molecular Weight

256.95 g/mol

InChI

InChI=1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H

InChI Key

AXFQUSBWXQEUHN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)CN.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN.Cl

(4-Bromo-2-chlorophenyl)methanamine hydrochloride is an organic compound characterized by its unique combination of halogenated phenyl and amine functional groups. This compound features a bromo and a chloro substituent on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methanamine group suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

  • Medchem Studies

    The presence of a chloro and bromo group on the phenyl ring suggests potential for the molecule to interact with biological targets. Researchers might explore its activity in medicinal chemistry studies, aiming to discover new drugs with specific properties [].

  • Synthesis and Characterization

    As a relatively new compound (CAS Number: 874482-96-9), the initial focus might be on its synthesis and characterization. This would involve developing efficient methods for its production and analyzing its physical and chemical properties using techniques like X-ray crystallography, spectroscopy, and chromatography [, ].

  • Analogue Design

    (4-Bromo-2-chlorophenyl)methanamine hydrochloride might serve as a starting point for the design of analogous molecules with improved properties. By modifying the functional groups or the linker between the phenyl ring and the amine, researchers could aim to create compounds with enhanced activity or selectivity for specific targets [].

The chemical behavior of (4-Bromo-2-chlorophenyl)methanamine hydrochloride can be understood through various reaction types:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Electrophilic Aromatic Substitution: The halogen substituents can direct further electrophilic substitutions on the aromatic ring.
  • Reduction Reactions: The compound may undergo reduction to yield primary amines or other derivatives under appropriate conditions.

These reactions are crucial in modifying the compound for specific applications in drug development and synthesis.

The biological activity of (4-Bromo-2-chlorophenyl)methanamine hydrochloride is largely influenced by its structure. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Many halogenated compounds show significant antibacterial and antifungal properties.
  • Cytotoxicity: The compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
  • Neuropharmacological Effects: Given the presence of the amine group, it may interact with neurotransmitter systems, potentially influencing mood or cognition.

The specific biological activities would need to be validated through empirical studies, such as bioassays, to understand the dosage-dependent effects and mechanisms of action .

Several synthetic routes can be employed to produce (4-Bromo-2-chlorophenyl)methanamine hydrochloride:

  • Halogenation of Aniline Derivatives: Starting from 2-chloroaniline, bromination can be performed to introduce the bromo substituent.
  • Methylation of Aniline: The introduction of the methanamine group can be achieved through methylation reactions using formaldehyde and ammonium chloride under acidic conditions.
  • Salt Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid.

These methods highlight the versatility in synthesizing this compound, allowing for variations in yield and purity depending on the conditions used.

(4-Bromo-2-chlorophenyl)methanamine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a valuable candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds and studying structure-activity relationships.
  • Material Science: Its properties may be explored for use in developing novel materials with specific functionalities.

Understanding how (4-Bromo-2-chlorophenyl)methanamine hydrochloride interacts with biological systems is essential for its application as a drug candidate. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • Mechanism of Action Studies: Investigating how the compound exerts its effects at a cellular level, including pathways involved in toxicity or therapeutic efficacy.
  • Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models to predict interactions based on structural features .

These studies are crucial for optimizing the compound's efficacy and safety profile.

Several compounds share structural similarities with (4-Bromo-2-chlorophenyl)methanamine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-BromoanilineBromine on phenyl ringKnown for its use in dye synthesis
2-ChloroanilineChlorine on phenyl ringExhibits significant antibacterial activity
3-BromoanilineBromine at different positionPotentially different biological activities
4-Chloro-N,N-dimethylanilineDimethylamino groupEnhanced solubility and bioavailability

The uniqueness of (4-Bromo-2-chlorophenyl)methanamine hydrochloride lies in its specific combination of halogen substituents and amine functionality, which may lead to distinct biological activities not observed in other similar compounds.

(4-Bromo-2-chlorophenyl)methanamine hydrochloride represents a halogenated benzylamine derivative with distinctive physicochemical characteristics. The compound exhibits well-defined physical constants that are essential for its identification, handling, and application in research settings.

PropertyValueSource
Molecular FormulaC₇H₈BrCl₂N [1] [2] [3]
Molecular Weight (g/mol)256.95-256.96 [1] [2] [3]
CAS Number874482-96-9 [1] [2] [3]
MDL NumberMFCD12964236 [1] [2] [3]
Physical FormCrystalline solid [2] [3]
ColorWhite to off-white [4]
Purity (%)95-98 [2] [3]
Storage TemperatureRoom temperature [2] [3]
InChI KeyAXFQUSBWXQEUHN-UHFFFAOYSA-N [2] [3]
SMILESNCC1=CC=C(Br)C=C1Cl.[H]Cl [3] [5]

The molecular structure consists of a benzene ring substituted with bromine at the 4-position and chlorine at the 2-position, connected to a methanamine group through a methylene bridge. The hydrochloride salt formation enhances the compound's stability and handling properties compared to the free base form [1] [2]. The exact mass calculated for the hydrochloride salt is 256.95 g/mol, which corresponds well with experimental determinations [1] [3].

Solubility Profile and Solvent Interactions

The solubility characteristics of (4-Bromo-2-chlorophenyl)methanamine hydrochloride are significantly influenced by the presence of the hydrochloride salt and the halogen substituents on the aromatic ring. The compound demonstrates a varied solubility profile across different solvent systems.

Solvent/ConditionSolubilityNotesReference
WaterEnhanced due to HCl salt formationHydrochloride salt improves aqueous solubility [6]
Polar protic solvents (alcohols)Moderate solubilityTypical for amine hydrochlorides [6]
ChloroformSlightly solubleAs noted for similar compounds [8]
MethanolSlightly solubleAs noted for similar compounds [8]
DMSOSparingly solubleAs noted for similar compounds
Organic solvents (general)Variable depending on polarityHalogen substituents affect solubilityInferred from structure
Non-polar solventsLimited solubilityLow solubility expectedInferred from structure

The hydrochloride salt formation significantly enhances water solubility compared to the free base, making the compound more suitable for aqueous applications and biological systems [6]. This enhanced aqueous solubility is attributed to the ionic character imparted by the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules . The moderate solubility in polar protic solvents reflects the compound's ability to engage in hydrogen bonding through both the protonated amine group and the chloride counter-ion [6].

Stability Parameters

The stability profile of (4-Bromo-2-chlorophenyl)methanamine hydrochloride encompasses thermal, chemical, photochemical, and storage stability considerations. Understanding these parameters is crucial for proper handling, storage, and application of the compound.

ParameterValue/DescriptionConditions to AvoidReference
Thermal stabilityStable under recommended conditionsExcessive heating [9] [10]
Chemical stabilityStable under normal laboratory conditionsStrong acids/bases, oxidizing agents [9] [10]
Storage conditionsRoom temperature, inert atmosphere recommendedMoisture, extreme temperatures [2] [3] [10]
PhotostabilityMay degrade under UV light (C-Br bond)Direct UV exposureInferred from halogen presence
Hydrolytic stabilityStable in neutral to slightly acidic conditionsStrong alkaline conditionsTypical for amine salts
Oxidative stabilityMay be susceptible to strong oxidizing agentsStrong oxidizing agents [9] [10]

The compound demonstrates good thermal stability under normal storage and handling conditions [9] [10]. However, excessive heating should be avoided as it may lead to decomposition with the formation of hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and nitrogen oxides [10]. Chemical stability is maintained under normal laboratory conditions, but exposure to strong oxidizing agents should be avoided [9].

Photostability may be compromised due to the presence of the carbon-bromine bond, which is susceptible to photolytic cleavage under ultraviolet radiation. Therefore, storage under protection from light is recommended. The compound shows good hydrolytic stability in neutral to slightly acidic conditions, which is typical for amine hydrochloride salts [10].

Acid-Base Characteristics

The acid-base properties of (4-Bromo-2-chlorophenyl)methanamine hydrochloride are primarily determined by the primary amine functionality and the electron-withdrawing effects of the halogen substituents on the aromatic ring.

ParameterValueReference/Notes
pKa (predicted)8.56 ± 0.10 [11] - Similar to (4-bromo-3-chlorophenyl)methanamine
Basic natureBasic aminePrimary amine character
Amine group basicityPrimary amineNH₂ group typical pKa range 9-11
Effect of halogen substituentsElectron-withdrawing effect reduces basicityBr and Cl substituents decrease electron density

The predicted pKa value of 8.56 ± 0.10 indicates that the compound exhibits basic properties, though the basicity is reduced compared to unsubstituted benzylamines due to the electron-withdrawing effects of the bromine and chlorine substituents [11]. These halogen atoms decrease the electron density on the aromatic ring through both inductive and resonance effects, which in turn reduces the electron density on the adjacent methylene carbon and subsequently affects the basicity of the amine group.

The primary amine group typically exhibits pKa values in the range of 9-11 for simple aliphatic amines, but the presence of the aromatic ring and particularly the halogen substituents shifts this value to a lower range. The hydrochloride salt exists predominantly in the protonated form under physiological conditions, which contributes to its enhanced water solubility and stability.

Spectroscopic Properties

The spectroscopic characterization of (4-Bromo-2-chlorophenyl)methanamine hydrochloride provides crucial structural confirmation and analytical fingerprints for quality control and identification purposes.

TechniqueKey Features/PeaksStatusReference
¹H NMRAromatic protons (δ 7.2-7.8 ppm), CH₂ protons (~4.0 ppm), NH₂ protons (broad)Consistent with structure [12]
¹³C NMRAromatic carbons, CH₂ carbon, quaternary carbonsExpected patternPredicted from analogs
Mass SpectrometryMolecular ion peak at m/z 256.96Confirmed [12]
Infrared SpectroscopyN-H stretching (~3300 cm⁻¹), C-Br/C-Cl stretches (550-750 cm⁻¹)Typical halogenated amine pattern [13] [14]
LCMSConsistent with molecular structureStructure confirmed [12]

Nuclear Magnetic Resonance Spectroscopy: The ¹H NMR spectrum shows characteristic patterns consistent with the proposed structure [12]. Aromatic protons appear in the typical aromatic region (δ 7.2-7.8 ppm), with the specific chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The methylene protons connecting the aromatic ring to the amine group appear around δ 4.0 ppm, while the amine protons typically appear as broad signals due to rapid exchange with solvent or moisture.

Mass Spectrometry: The molecular ion peak observed at m/z 256.96 confirms the molecular weight and composition of the hydrochloride salt [12]. The isotope pattern characteristic of bromine and chlorine atoms provides additional structural confirmation.

Infrared Spectroscopy: The IR spectrum exhibits characteristic N-H stretching vibrations near 3300 cm⁻¹, typical of primary amine hydrochlorides [13] [14]. The C-Br and C-Cl stretching vibrations appear in the fingerprint region between 550-750 cm⁻¹, providing diagnostic information about the halogen substitution pattern.

Liquid Chromatography-Mass Spectrometry: LCMS analysis confirms the structure and purity of the compound, with retention time and mass spectral data consistent with the expected molecular structure [12]. This technique is particularly valuable for quality control and purity assessment in research applications.

Dates

Last modified: 08-16-2023

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